molecular formula C9H10Cl2N2O3S B4172307 N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide

Cat. No. B4172307
M. Wt: 297.16 g/mol
InChI Key: YRUPTLYUAHWYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide, also known as DCl-Phe-Ala-NH2, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide-based inhibitors and has been shown to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The exact mechanism of inhibition may vary depending on the enzyme targeted by N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2.
Biochemical and Physiological Effects
N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit bone resorption in vitro and in vivo, making it a potential therapeutic agent for osteoporosis. N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Additionally, N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 in lab experiments is its high cost, which may limit its use in large-scale experiments.

Future Directions

The potential therapeutic applications of N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 are vast, and there are many future directions for research in this area. One future direction is to investigate the use of N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its antitumor activity. Additionally, further research is needed to fully understand the mechanism of action of N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 and its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and inflammation. Finally, the development of more cost-effective synthesis methods for N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 may make it more accessible for use in large-scale experiments and potential clinical applications.

Scientific Research Applications

N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit inhibitory activity against a variety of enzymes, including cathepsin K, caspase-1, and 5-lipoxygenase. These enzymes are involved in the pathogenesis of various diseases, such as osteoporosis, Alzheimer's disease, and inflammation. N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamideNH2 has also been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O3S/c1-5(9(12)14)13-17(15,16)8-4-6(10)2-3-7(8)11/h2-5,13H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUPTLYUAHWYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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